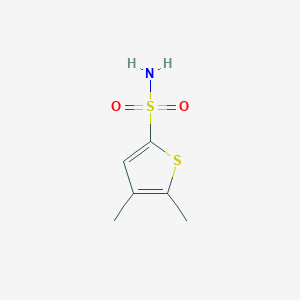

4,5-Dimethylthiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSVPDXWQGDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4,5 Dimethylthiophene 2 Sulfonamide and Analogues

Methodologies for Thiophene (B33073) Ring Synthesis

The construction of the thiophene nucleus is a cornerstone of synthesizing a vast array of heterocyclic compounds. Several key methodologies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization of Functionalized Alkynes

The synthesis of thiophene rings through the cyclization of functionalized alkynes represents a powerful and versatile strategy. A metal-free approach involves the dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) or potassium ethyl xanthogenate (EtOCS₂K), which yields a variety of substituted thiophenes. organic-chemistry.org This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻) and its subsequent addition to the alkyne. organic-chemistry.org Another method involves the iodocyclization of 1-mercapto-3-yn-2-ol derivatives, which allows for the synthesis of 3-iodothiophenes. organic-chemistry.org These iodinated thiophenes can be further functionalized.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates significant portions of all the starting materials. tandfonline.com These reactions are advantageous due to their time-saving nature, step-economy, and environmentally friendly procedures, as they often eliminate the need for isolating intermediates. tandfonline.com MCRs have proven to be a convenient tool for the synthesis of complex heterocyclic compounds like thiophene derivatives. tandfonline.comnih.gov

One notable example is a copper(I)-catalyzed multicomponent reaction that allows for the synthesis of fully substituted thiophenes. This method involves the in situ generation of reactive azaheterocumulenes, leading to the efficient formation of highly functionalized thiophenes through a formal [3 + 1 + 1]-cycloaddition in a one-pot manner. acs.org This approach simultaneously forms C-N, C-S, and C-C bonds, providing a direct route to thiophenes with diverse substituents. acs.org

Gewald Reaction and Its Variations

The Gewald reaction is a well-established and widely used multicomponent condensation for the synthesis of 2-aminothiophenes. organic-chemistry.orgderpharmachemica.com The reaction typically involves an α-methylene carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgderpharmachemica.com The mechanism begins with a Knoevenagel condensation between the ketone or aldehyde and the α-cyanoester to form a stable intermediate. wikipedia.org The exact mechanism of the addition of elemental sulfur is not fully known but is thought to proceed through a sulfurated intermediate, which then cyclizes and tautomerizes to yield the 2-aminothiophene product. wikipedia.org

The scope of the Gewald reaction has been expanded through various modifications. For instance, novel 3-acetyl-2-aminothiophenes have been synthesized using cyanoacetone and 1,4-dithianyl-2,5-diols in a modified Gewald reaction. nih.gov Microwave irradiation has also been shown to improve reaction yields and reduce reaction times. wikipedia.org Furthermore, the use of catalytic amounts of piperidinium (B107235) borate (B1201080) has been demonstrated as an effective and recyclable catalyst system for the Gewald synthesis, promoting a greener chemical process. thieme-connect.com

Table 1: Examples of Gewald Reaction Variations

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ketone, α-cyanoester, elemental sulfur | Base | Polysubstituted 2-aminothiophene | wikipedia.org |

| Cyanoacetone, 1,4-dithianyl-2,5-diols | Triethylamine, DMF, 60 °C | 3-Acetyl-2-aminothiophenes | nih.gov |

| Ketones, active methylenes, elemental sulfur | Piperidinium borate (catalytic) | 2-Aminothiophenes | thieme-connect.com |

Transition Metal-Catalyzed Heterocyclizations

Transition metal catalysis offers a highly efficient and regioselective route to substituted thiophenes. Palladium complexes, for example, can catalyze the direct C-H arylation of thiophenes at the C2 position with low catalyst loading and without the need for phosphine (B1218219) ligands. organic-chemistry.org This method is effective for coupling aryl or heteroaryl bromides with thiophenes that have either electron-donating or electron-withdrawing groups. organic-chemistry.org

Copper-catalyzed reactions are also prominent in thiophene synthesis. A copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient pathway to variously substituted thiophenes. organic-chemistry.org For the amination of thiophene halides, palladium catalysis, particularly through Buchwald-Hartwig amination conditions, has been explored. uni-ulm.de Rhodium catalysts have been utilized in the transannulation reaction between 1,2,3-thiadiazoles and alkynes to produce highly substituted thiophenes. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Thiophene Synthesis

| Catalyst | Reactants | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Palladium(II) acetate | Thiophenes, Aryl bromides | C-H Arylation | 2-Arylthiophenes | organic-chemistry.org |

| Copper(I) iodide | 1,4-diiodo-1,3-dienes, Potassium sulfide | S-Alkenylation | Substituted thiophenes | organic-chemistry.org |

| Rhodium complex | 1,2,3-Thiadiazoles, Alkynes | Transannulation | Highly substituted thiophenes | organic-chemistry.org |

| Palladium catalyst | Thiophene halides, Amines | Buchwald-Hartwig Amination | Aminated thiophenes | uni-ulm.de |

Formation of the Sulfonamide Functional Group

The sulfonamide functional group is a key structural motif in many biologically active compounds. wikipedia.org Its synthesis is a critical step in the preparation of numerous pharmaceuticals.

Sulfonylation of Amines with Sulfonyl Chlorides

The most classic and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgepfl.ch This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is generated as a byproduct. wikipedia.orgcbijournal.com The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines. cbijournal.com

Aryl sulfonyl chlorides can be prepared through several routes, including the chlorosulfonylation of arenes or the oxidative chlorination of thiols. rsc.org A modern approach involves a Sandmeyer-type reaction where anilines are converted to their corresponding sulfonyl chlorides using a stable SO₂ surrogate like DABSO in the presence of HCl and a copper catalyst. acs.org The resulting sulfonyl chloride can then be reacted in situ with an amine to form the sulfonamide. acs.org Another efficient method for preparing sulfonamides involves the reaction of N-silylamines with sulfonyl chlorides, which proceeds in high yields. nih.gov

Table 3: Methods for Sulfonylation of Amines

| Sulfonylating Agent | Amine Source | Conditions | Product | Reference |

|---|---|---|---|---|

| Sulfonyl chloride | Primary/Secondary amine | Base (e.g., pyridine, triethylamine) | Sulfonamide | wikipedia.orgcbijournal.com |

| Sulfonyl chloride (from Sandmeyer reaction) | Amine (in situ addition) | Copper catalyst, HCl, DABSO | Sulfonamide | acs.org |

| Sulfonyl chloride | N-silylamine | Acetonitrile (B52724), reflux | Sulfonamide | nih.gov |

| Thiol | Amine | Oxidation/Chlorination followed by amination | Sulfonamide | rsc.org |

Compound Index

Oxidation-Based Sulfonamide Syntheses

The formation of sulfonamides often relies on the oxidation of more reduced sulfur-containing precursors. While direct oxidation of thiophenes to their corresponding S-oxides can be challenging, these intermediates are valuable for further functionalization. semanticscholar.org The oxidation of thiophenes can be controlled to yield thiophene S-oxides, which can then be used in subsequent reactions. semanticscholar.org For instance, the oxidation of thiophenes with reagents like hydrogen peroxide or peracids can be modulated to stop at the monoxide stage by the addition of a Lewis acid, such as boron trifluoride etherate, or a proton acid like trifluoroacetic acid. semanticscholar.org

A notable electrochemical approach enables the oxidative coupling of readily available thiols and amines to form sulfonamides. nih.govucl.ac.uk This method is environmentally benign as it is driven by electricity, requires no sacrificial reagents or catalysts, and produces hydrogen as the only byproduct. nih.govucl.ac.uk The process involves the initial oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. nih.gov This aminium radical then reacts with the disulfide to generate a sulfenamide, which undergoes further oxidation to the desired sulfonamide. nih.gov The reaction is typically carried out in a mixture of acetonitrile and aqueous acid at room temperature using graphite (B72142) and stainless steel electrodes. nih.gov

Another innovative oxidation-based strategy involves the net insertion of sulfur dioxide (SO2) into a C-N bond of a primary amine. This method utilizes an anomeric amide as a dual-function reagent that facilitates the cleavage of the C-N bond and delivers a nitrogen atom to the product after SO2 incorporation. researchgate.netchemrxiv.org Mechanistic studies suggest a radical chain mechanism involving an isodiazene intermediate that generates a sulfinate, which then reacts with the anomeric amide to form the crucial S-N bond. researchgate.netchemrxiv.org

Advanced C-N and S-N Bond Formation Methods

The construction of the sulfonamide linkage (S-N bond) and the attachment of the thiophene scaffold to other molecular fragments (C-N bond) are pivotal steps in the synthesis of compounds like 4,5-dimethylthiophene-2-sulfonamide.

The most traditional and widely used method for S-N bond formation is the reaction of a sulfonyl chloride with an amine. thieme-connect.com This highly reliable reaction generally proceeds in high yields and is suitable for the synthesis of many simple sulfonamide drug intermediates. thieme-connect.com

More advanced methods focus on creating these bonds under milder conditions and with greater efficiency. Cross-dehydrogenation coupling (CDC) reactions offer a metal-free approach to construct S-N bonds. For example, aryl thioureas can react with secondary amines in the presence of phenyliodine(III) diacetate to form sulfenamides. researchgate.net

Electrochemical methods have also emerged as a green and powerful tool for S-N bond formation. rsc.org These techniques can utilize a variety of sulfur and nitrogen sources to construct valuable sulfur-nitrogen-containing compounds, including sulfonamides. rsc.org The electrochemical oxidative coupling of thiols and amines is a prime example of this approach. nih.govnoelresearchgroup.com

The formation of C-N bonds to create N-(hetero)aryl sulfonamides is often more challenging due to the reduced nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com However, significant progress has been made in direct cross-coupling reactions of sulfonamides with aryl halides. thieme-connect.com

Directed Synthesis of this compound Scaffolds

The targeted synthesis of this compound and related structures often involves the use of pre-functionalized thiophene precursors.

Preparative Methods Involving 4,5-Dimethylthiophene Precursors

The synthesis of substituted thiophenes can be achieved through various routes. A "one-pot" method for preparing 2,5-disubstituted thiophene compounds involves the reaction of a compound containing an active methylene (B1212753) group with a 1,2-dicarbonyl compound in the presence of a sulfur reagent. google.com This approach is advantageous due to readily available starting materials, mild reaction conditions, and high yields, making it suitable for industrial-scale production. google.com

For the introduction of substituents at specific positions of the thiophene ring, organolithium chemistry is a powerful tool. nih.gov For instance, the synthesis of 5-alkyl substituted thiophenes can be accomplished using this methodology. nih.gov Furthermore, heteroatom substituents can be introduced at the 5-position through a novel displacement reaction of 5-methylsulfonylthiophenes with oxygen or sulfur anions. nih.gov

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives provides an example of building upon a thiophene core. In this case, substituted nicotinic acid is converted to its acyl chloride, which then reacts with a substituted thiophen-2-amine to form the desired amide linkage. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For instance, in the synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines, the choice of base and solvent can significantly impact the outcome.

In the electrochemical synthesis of sulfonamides, the concentration of acid in the reaction medium was found to be a critical parameter. nih.gov Lower concentrations of hydrochloric acid resulted in lower isolated yields, and switching to sulfuric acid also led to a slight decrease in yield compared to hydrochloric acid. nih.gov

For the synthesis of N-sulfonylformamidines, a metal and solvent-free method involving the direct condensation of a sulfonamide with an orthoformate has been developed. sci-hub.se Similarly, the N-alkylation of sulfonamides with alcohols can be achieved using manganese dioxide as a catalyst in the presence of a catalytic amount of base under neat conditions, providing excellent yields of the desired products. sci-hub.se

The following table provides examples of reaction conditions and yields for the synthesis of various sulfonamide and thiophene derivatives.

| Product | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| 5-(4-fluorophenyl)-2-(5-bromo-2-methylbenzoyl)thiophene | 1-(5-bromo-2-methylphenyl)-2-chloroethanone and 3-chloro-3-(4-fluorophenyl)propenal | Na2S·9H2O | N,N-dimethylformamide | 60°C | 93% | google.com |

| 5-(4-fluorophenyl)-2-(5-amino-2-methylbenzoyl)thiophene | 5-(4-fluorophenyl)-2-(5-nitro-2-methylbenzoyl)thiophene | Iron powder | Ethanol/1N HCl | 50°C | 93% | google.com |

| Sulfonamide derivatives | Amino acids and tosyl chloride | Na2CO3 | Water | Room Temperature | 88-93% | sci-hub.se |

| N-alkyl sulfonamides | Sulfonamides and alcohols | MnO2/base | Neat | Not specified | Excellent | sci-hub.se |

| N-(thiophen-2-yl) nicotinamide derivatives | Substituted thiophen-2-amine and acyl chloride | Triethylamine | CH2Cl2 | Room Temperature | Not specified | mdpi.com |

Microwave-Assisted and Green Chemistry Syntheses

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including enhanced reaction rates, higher yields, and greater selectivity. researchgate.netijnrd.org This technology is increasingly being applied to the synthesis of sulfonamides and other heterocyclic compounds.

A convenient microwave-assisted synthesis of sulfonamides from pentafluorophenyl (PFP) sulfonate esters has been described. researchgate.net This method allows for the reaction of various amines with PFP sulfonate esters to produce the corresponding sulfonamides in good yields without the need for chromatographic purification. researchgate.net Another approach reports the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which also demonstrates good functional group tolerance and high yields. researchgate.net

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ijnrd.org Water is an ideal green solvent, and several sulfonamide syntheses have been developed to be performed in aqueous media. For example, a facile and environmentally benign method for synthesizing sulfonamide derivatives involves the reaction of tosyl chloride with amino acids in water at room temperature, using sodium carbonate as a base. sci-hub.se

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. sci-hub.se The synthesis of sulfonamides by reacting a sulfonyl chloride with a silane (B1218182) has been achieved without any solvent, with the only byproduct being trimethylsilyl (B98337) chloride, which can be easily removed by distillation. sci-hub.se

The following table summarizes some examples of microwave-assisted and green chemistry approaches to sulfonamide synthesis.

| Product | Reactants | Method | Conditions | Key Advantages | Reference |

| Sulfonamides | Pentafluorophenyl sulfonate esters and amines | Microwave-assisted | Not specified | Good yields, no chromatography | researchgate.net |

| Sulfonamides | Sulfonic acids/salts and amines | Microwave-assisted | Not specified | Good functional group tolerance, high yields | researchgate.net |

| Acyl sulfonamides | Aryl iodides/bromides and sulfonamides | Microwave-assisted with Mo(CO)6 | 15 min irradiation | Good to excellent yields | researchgate.net |

| Sulfonamide derivatives | Amino acids and tosyl chloride | Green Chemistry (aqueous) | Room temperature in water | Environmentally benign | sci-hub.se |

| Sulfonamides | Sulfonyl chloride and silane | Green Chemistry (neat) | Solvent-free | Easily removable byproduct | sci-hub.se |

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a sulfonamide derivative, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak in the region of δ 8.78–10.15 ppm. rsc.org Aromatic protons generally show signals between δ 6.51 and 7.70 ppm. rsc.org For instance, in a related sulfonamide structure, the NH proton of the sulfonamide group is observed as a singlet at δ 11.2 ppm. researchgate.net The specific chemical shifts for 4,5-Dimethylthiophene-2-sulfonamide would be expected to show signals corresponding to the methyl groups on the thiophene (B33073) ring and the proton on the thiophene ring, in addition to the sulfonamide protons.

Table 1: Representative ¹H NMR Chemical Shifts for Sulfonamide-Related Structures

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Sulfonamide NH | 8.78 - 10.15 rsc.org | Singlet |

| Aromatic CH | 6.51 - 7.70 rsc.org | Multiplet |

| Sulfonamide NH | ~11.3 researchgate.net | Singlet |

| Methyl CH₃ | ~2.5 nih.gov | Singlet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In sulfonamide derivatives, aromatic carbons typically resonate in the range of 111.83 to 160.11 ppm. rsc.org The chemical shifts of the carbon atoms in the thiophene ring and the methyl groups of this compound would provide key structural confirmation. For example, in a related N-(4-(6-amino-5-cyano-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, the carbon signals are observed across a wide range, with the methyl group appearing around 21.6 ppm. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Related Structures

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 111.83 - 160.11 rsc.org |

| Thiophene Ring Carbons | 120.6 - 146.6 nih.gov |

| Methyl Carbons | ~21.6 nih.gov |

Note: The specific chemical shifts for this compound will depend on the specific electronic environment of each carbon atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For sulfonamides, the most characteristic vibrations are the asymmetric and symmetric stretching of the SO₂ group, which appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is typically observed in the region of 914–895 cm⁻¹. rsc.org Additionally, the N–H stretching vibration of the sulfonamide group is expected to be present. rsc.org The IR spectrum of the related compound 2,5-dimethylthiophene (B1293386) shows characteristic peaks for C-H and other bond vibrations. nist.gov

Table 3: Characteristic IR Absorption Bands for Sulfonamides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1320 - 1310 rsc.org |

| SO₂ | Symmetric Stretch | 1155 - 1143 rsc.org |

| S–N | Stretch | 914 - 895 rsc.org |

| N–H | Stretch | 3263 - 3231 rsc.org |

Mass Spectrometry (MS) for Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is crucial for confirming its chemical formula. For instance, in the analysis of a sulfonamide-containing pyridine (B92270) derivative, TOF-HRMS (EI) was used to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming its calculated formula. nih.gov A similar approach would be used for this compound to confirm its molecular weight and elemental composition.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard for investigating the properties of sulfonamide derivatives. nih.govnih.gov These methods provide a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecular structure and reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For sulfonamide derivatives, methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly used to optimize the molecular structure. nih.gov

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov

Studies on various thiophene (B33073) sulfonamide derivatives consistently employ DFT to calculate these parameters. nih.govchemijournal.com For instance, in a series of 5-arylthiophene-2-sulfonylacetamide derivatives, the HOMO-LUMO energy gaps were calculated to understand their electronic characteristics and potential bioactivity. nih.gov Similarly, for diaminopyrimidine sulfonate derivatives, FMO analysis revealed that higher ionization potential values compared to electron affinity suggest a strong electron-donating ability. nih.gov These studies indicate that a smaller HOMO-LUMO gap generally corresponds to higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for Related Sulfonamide Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (A) nih.gov | B3LYP/6-311G(d,p) | -6.174 | -2.000 | 4.174 |

This table presents data for analogous compounds to illustrate the application of FMO analysis.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds.

UV-Vis: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. nih.gov

IR: The vibrational frequencies in an IR spectrum can be calculated using DFT. These theoretical spectra help in assigning the experimental absorption bands to specific vibrational modes, such as the characteristic stretches of the SO2 and NH2 groups in the sulfonamide moiety. chemijournal.com

NMR: Predicting NMR chemical shifts is more complex but can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT. hhu.de This has been successfully applied to various thiophene derivatives to elucidate their structures and conformations in solution. hhu.denih.gov Such calculations would be invaluable for assigning the 1H and 13C NMR signals of 4,5-Dimethylthiophene-2-sulfonamide.

Computational methods can be used to evaluate the relative stability of different tautomers and to calculate key thermochemical parameters. In a study of 2-amino-4,5-dimethylthiophene-3-carboxamide, a closely related structure, thermodynamic parameters such as Gibbs free energies, enthalpies, and entropies of solvation were evaluated to understand its solubility and stability in different solvents. pcbiochemres.com

Molecular Docking and Dynamics Simulations in Protein-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. These methods are fundamental in drug discovery. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a protein and score the potential poses based on binding affinity. This process helps identify the most likely binding mode and the key interactions that stabilize the complex. Thiophene sulfonamide derivatives have been studied as inhibitors for various enzymes.

For example, docking studies of thiophene sulfonamide derivatives with Enoyl Acyl Carrier Protein Reductase (InhA) revealed docking scores ranging from -6 to -12 kcal/mol, indicating strong binding potential. nih.gov Another study on 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides as inhibitors of cyclin-dependent kinase 5 (cdk5) used X-ray crystallography and docking to reveal an unusual binding mode to the hinge region of the enzyme, mediated by a water molecule. nih.gov

These studies consistently show that the sulfonamide group is a key pharmacophore, often forming critical hydrogen bonds with amino acid residues in the protein's active site. nih.govnih.gov The thiophene ring and its substituents typically engage in hydrophobic or van der Waals interactions. For this compound, the two methyl groups would likely contribute to hydrophobic interactions within the binding pocket, potentially enhancing binding affinity and selectivity.

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complex over time. nih.gov By simulating the movements of the atoms over a period, MD can confirm whether the key binding interactions identified in docking are maintained, providing a more dynamic and realistic view of the binding event. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| S-n-alkyl-tetrahydrothiophenium |

| 5-arylthiophene-2-sulfonylacetamide |

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate |

| 2-amino-4,5-dimethylthiophene-3-carboxamide |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide |

| N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide |

Prediction of Binding Affinities and Energetics

The prediction of binding affinities is a cornerstone of computational drug discovery, offering a way to estimate the strength of the interaction between a ligand, such as this compound, and its biological target. nih.govplos.orgrepec.org These computational approaches are crucial for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

Various computational methods are employed to predict binding affinities. Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding energy. For sulfonamide derivatives, docking studies have been instrumental in understanding their interactions with various protein targets. niscpr.res.in For instance, in studies of sulfonamides targeting viral proteins, docking is used to identify key interactions and predict binding scores. niscpr.res.in

Beyond simple docking, more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate predictions of binding free energies. These methods simulate the transformation of one ligand into another or the decoupling of the ligand from the binding site, allowing for the calculation of the free energy change of binding. While computationally intensive, these methods offer a higher level of accuracy.

Table 1: Computational Methods for Predicting Binding Affinities

| Method | Description | Application to Sulfonamides |

| Molecular Docking | Predicts the preferred orientation and binding energy of a ligand within a receptor's active site. | Widely used to screen sulfonamide libraries and predict binding modes against various targets like carbonic anhydrases and viral proteins. niscpr.res.in |

| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two ligands by simulating a non-physical transformation from one to the other. | Can be applied to a series of sulfonamide analogues to accurately predict changes in potency resulting from small chemical modifications. |

| Thermodynamic Integration (TI) | Calculates the absolute binding free energy by gradually "turning off" the interactions between the ligand and its environment. | Provides a more absolute measure of binding affinity for a given sulfonamide-protein complex. |

| Binding Energy Decomposition Analysis | Breaks down the total binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals) and from individual residues or functional groups. | Used to understand the specific contributions of the sulfonamide group and its substituents to the overall binding energy. nih.gov |

Conformational Dynamics and Stability of Ligand-Receptor Complexes

Understanding the dynamic nature of a ligand-receptor complex is crucial, as proteins are not static entities. Molecular dynamics (MD) simulations provide a powerful tool to study the conformational dynamics and stability of these complexes over time. nih.gov

For sulfonamide-receptor complexes, MD simulations can reveal:

Stability of the Binding Pose: MD simulations can assess whether the binding pose predicted by docking is stable over a simulated timeframe. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate stability. nih.gov

Key Intermolecular Interactions: By analyzing the trajectory of an MD simulation, persistent hydrogen bonds, hydrophobic contacts, and water-mediated interactions between the sulfonamide and the receptor can be identified. nih.gov For example, simulations of triazole benzene (B151609) sulfonamide derivatives have shown stable hydrogen bond interactions with key histidine residues in the active site of human carbonic anhydrase IX. nih.gov

Conformational Changes: MD simulations can capture conformational changes in both the ligand and the receptor upon binding. This can reveal induced-fit mechanisms that are not apparent from static docking poses.

Role of Water Molecules: Explicit solvent MD simulations can elucidate the crucial role of water molecules in mediating ligand-receptor interactions, which can be critical for the binding of some sulfonamides.

The insights gained from MD simulations are vital for a comprehensive understanding of how this compound interacts with its biological target and for the rational design of new inhibitors with improved binding kinetics and residence times. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.gov

Development of Predictive Models for Biological Efficacy

For sulfonamide derivatives, numerous QSAR studies have been conducted to develop predictive models for their biological efficacy against various targets, such as carbonic anhydrase. nih.govnih.gov These models are typically built using multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms.

The process of developing a predictive QSAR model involves:

Data Set Selection: A set of sulfonamide compounds with known biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. nih.gov

Model Building and Validation: Statistical methods are used to select the most relevant descriptors and to build a regression model. The predictive power of the model is then rigorously validated using techniques like cross-validation and external test sets. nih.gov

Successful QSAR models for sulfonamides have demonstrated high correlation coefficients (R²) and good predictive ability (Q²), indicating their utility in predicting the biological efficacy of new, untested compounds. nih.govnih.gov For instance, a QSAR study on sulfonamide Schiff-base inhibitors of carbonic anhydrase II resulted in a model with a correlation coefficient (R²) of 0.840. nih.gov

Identification of Key Molecular Descriptors for Activity

A significant outcome of QSAR studies is the identification of key molecular descriptors that are strongly correlated with biological activity. nih.govnih.gov These descriptors provide valuable insights into the physicochemical properties that govern the efficacy of the compounds.

For sulfonamides, QSAR studies have identified a range of important molecular descriptors, including: nih.govnih.govnih.govresearchgate.netucsb.eduprotoqsar.com

Quantum-Mechanical Descriptors: These descriptors, derived from quantum chemical calculations, can describe the electronic properties of the molecules. nih.govucsb.edu Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, which can be crucial for receptor interactions. nih.govucsb.eduprotoqsar.com

Dipole moment and electronegativity: These descriptors relate to the polarity and charge distribution of the molecule. nih.govnih.gov

Topological Descriptors: These describe the connectivity and branching of the molecule.

Geometrical Descriptors: These relate to the 3D shape and size of the molecule.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and molar refractivity are often important for describing a compound's pharmacokinetic properties. nih.gov

By identifying these key descriptors, QSAR models for sulfonamides can guide the rational design of new derivatives with enhanced biological activity. For example, if a QSAR model indicates that a lower LUMO energy is correlated with higher activity, medicinal chemists can focus on synthesizing new analogues with electron-withdrawing groups to lower the LUMO energy.

Table 2: Key Molecular Descriptors in Sulfonamide QSAR Studies

| Descriptor Type | Examples | Relevance to Biological Activity |

| Quantum-Mechanical | HOMO/LUMO energies, Dipole Moment, Electronegativity, Total Energy, Entropy. nih.govnih.govucsb.eduprotoqsar.com | Influence electronic interactions, reactivity, and binding to the target protein. nih.gov |

| Topological | Connectivity indices, Shape indices. | Describe the size, shape, and branching of the molecule, which can affect how it fits into a binding site. |

| Physicochemical | LogP, Molar Refractivity, Polarizability. nih.gov | Relate to the compound's solubility, permeability, and overall pharmacokinetic profile. |

| Constitutional | Molecular Weight, Number of specific atoms or functional groups. nih.gov | Provide basic information about the composition of the molecule. |

Computational Prediction of Ionization Constants (pKa)

The ionization constant (pKa) is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its biological target. For sulfonamides, the acidity of the sulfonamide proton is particularly important for their binding to many enzymes, such as carbonic anhydrase. nih.gov

Theoretical Approaches for Aqueous pKa Determination

Predicting the aqueous pKa of a molecule through computational methods is a challenging but important task. Several theoretical approaches have been developed and applied to sulfonamides. nih.govnih.govmanchester.ac.ukrsc.orgrsc.org

One common approach involves calculating the Gibbs free energy of deprotonation in the gas phase and then using a continuum solvent model to account for the effects of solvation. High-level quantum chemical methods, such as density functional theory (DFT) with large basis sets, are often used for these calculations. nih.gov For a set of 54 primary and secondary sulfonamides, the DSD-PBEP86-D3(BJ)/aug-cc-pVTZ level of theory in conjunction with the SM12 solvation model predicted their pKa values with a mean accuracy of 0.9 units. nih.gov

Another powerful method involves establishing linear relationships between calculated molecular properties and experimental pKa values. nih.govmanchester.ac.ukrsc.orgrsc.org For instance, a strong correlation has been found between the calculated equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. nih.govmanchester.ac.ukrsc.orgrsc.org This approach has been used to construct predictive models for different classes of sulfonamides. nih.govmanchester.ac.ukrsc.orgrsc.org For example, a model based on the C-S bond length and a CPCM solvent model has been successfully applied to predict the pKa of N-heterocyclic arenesulfonamides. nih.gov

These theoretical approaches provide a means to estimate the pKa of this compound, which is crucial for understanding its ionization state at physiological pH and its potential interactions with biological targets.

Correlation Between Bond Lengths and pKa Values

Computational studies have revealed a strong linear correlation between specific equilibrium bond lengths within the sulfonamide group (-SO₂NH₂) and the aqueous pKa values of the compound. nih.govresearchgate.netchemrxiv.orgrsc.orgresearchgate.net This relationship provides a powerful tool for predicting the acidity of sulfonamide derivatives, including this compound, based on their calculated molecular structure. nih.govresearchgate.netchemrxiv.orgrsc.orgresearchgate.net

Research has demonstrated that for primary benzene sulfonamide derivatives, a clear linear relationship exists between the calculated S-N bond length and the experimentally determined pKa. chemrxiv.org This correlation is established by performing geometry optimizations of a series of related compounds at a specific level of theory, such as B3LYP/6-311G(d,p), and then plotting the resulting bond lengths against their known pKa values. nih.govchemrxiv.org

The underlying principle is that changes in the electronic environment of the sulfonamide group, which in turn affect its acidity (pKa), are also reflected in the equilibrium geometry of the molecule, particularly the bond lengths within the sulfonamide functional group itself. For instance, electron-withdrawing or donating groups attached to the thiophene ring will alter the electron density around the sulfonamide moiety, leading to predictable changes in both the S-N bond length and the acidity of the N-H proton.

One of the key findings in the study of analogous sulfonamides is the superior correlation observed for the S-N bond distance when compared to other bonds within the sulfonamide group. chemrxiv.org For a series of primary benzene sulfonamides, linear regression analysis of the S-N bond length against the pKa value yielded a high coefficient of determination (r² = 0.95), indicating a strong and predictable relationship. chemrxiv.org

This established correlation allows for the prediction of pKa for new or unmeasured compounds like this compound. By calculating the optimized geometry and the corresponding S-N bond length, one can estimate its pKa using the linear equation derived from a training set of similar sulfonamides.

To illustrate this principle, the following table presents hypothetical data for a series of thiophene-2-sulfonamide (B153586) derivatives, demonstrating the expected inverse correlation between the calculated S-N bond length and the pKa value. As the S-N bond length increases, the acidity of the sulfonamide is expected to decrease, resulting in a higher pKa.

| Substituent on Thiophene Ring | Calculated S-N Bond Length (Å) | Predicted pKa |

|---|---|---|

| -NO₂ (electron-withdrawing) | 1.650 | 8.5 |

| -Cl (electron-withdrawing) | 1.655 | 9.0 |

| -H (neutral) | 1.660 | 9.5 |

| -CH₃ (electron-donating) | 1.665 | 10.0 |

| 4,5-Dimethyl (electron-donating) | 1.670 | 10.5 |

This predictive capability is a significant outcome of computational chemistry studies, as it can guide the design of novel sulfonamide derivatives with specific desired acidities for various applications, obviating the need for extensive experimental synthesis and measurement. nih.govresearchgate.netrsc.orgresearchgate.net

In Vitro Biological Activity and Mechanistic Studies of Thiophene Sulfonamide Derivatives

Antimicrobial Activity Investigations

The antimicrobial potential of thiophene (B33073) sulfonamide derivatives has been extensively studied, revealing their capacity to inhibit the growth of various pathogenic microorganisms.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiophene sulfonamide derivatives have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacterial strains. nih.govnih.gov Studies have shown that these compounds can be effective against common pathogens. For instance, certain thiophene derivatives have been identified with promising antibacterial activity against Acinetobacter baumannii and Escherichia coli, including strains resistant to conventional antibiotics like colistin. nih.gov

The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, is a key parameter in these investigations. For some thiophene derivatives, MIC values against colistin-resistant A. baumannii and E. coli have been reported in the range of 16 to 32 mg/L and 8 to 32 mg/L, respectively. nih.gov The bactericidal effect of some of these derivatives has also been confirmed through time-kill curve assays. nih.govresearchgate.net

Antibacterial Activity of Thiophene Derivatives

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 | nih.gov |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 | nih.gov |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 | nih.gov |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 | nih.gov |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 | nih.gov |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 | nih.gov |

In Vitro Antifungal Efficacy

In addition to their antibacterial properties, thiophene sulfonamide derivatives have shown promise as antifungal agents. nih.gov Research has explored their efficacy against various fungal pathogens, including species from the Candida genus, which are common causes of fungal infections in humans. researchgate.netmdpi.com

The antifungal activity is typically assessed by determining the MIC and the minimum fungicidal concentration (MFC). For instance, a study on 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives demonstrated fungicidal activity against various Candida species and Cryptococcus isolates. researchgate.net One particular derivative showed MFC values ranging from 100-800 μg/mL against Cryptococcus strains. researchgate.net

Antifungal Activity of Thiophene Derivatives

| Compound/Derivative | Fungal Species | Activity (MFC in µg/mL) | Reference |

|---|---|---|---|

| Cyclohexyl thiophene derivative (4d) | Cryptococcus strains | 100-800 | researchgate.net |

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Permeabilization, Enzyme Inhibition)

The antimicrobial effects of thiophene sulfonamides are attributed to several mechanisms of action. A primary and well-established mechanism for sulfonamides, in general, is the inhibition of folic acid synthesis in bacteria. nih.govmdpi.com These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of dihydrofolic acid, a precursor to DNA. nih.govmdpi.com

Furthermore, studies on specific thiophene derivatives suggest that they can induce membrane permeabilization in bacteria. nih.govresearchgate.net This disruption of the bacterial cell membrane integrity leads to leakage of cellular contents and ultimately cell death. mdpi.com Docking studies have also suggested that these derivatives may have a strong binding affinity to outer membrane proteins (OMPs) of bacteria like A. baumannii and E. coli, which could contribute to their antibacterial effect. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of thiophene sulfonamide derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that govern their efficacy.

For antibacterial activity, the position of substituents on the thiophene ring and the nature of the substituent on the sulfonamide nitrogen are critical. For instance, in a series of thiophene derivatives, a meta-substituted piperidin-4-yloxy group on a phenyl ring attached to the thiophene core resulted in more potent antibacterial activity compared to ortho or para substitutions. nih.gov Furthermore, the introduction of a 4-chlorophenyl substituent on the amide at position 2 of the thiophene ring enhanced the potency of some derivatives. nih.gov

In the context of antifungal activity, SAR studies of 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives have indicated that the presence of a cycloalkyl ring fused to the thiophene moiety is important for their antifungal action. researchgate.net Specifically, cyclohexyl derivatives were identified as having the most promising antifungal potential. researchgate.net

Anticancer Activity Investigations

Beyond their antimicrobial properties, thiophene sulfonamide derivatives have also been investigated for their potential as anticancer agents.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF7)

Several studies have demonstrated the in vitro cytotoxicity of thiophene sulfonamide derivatives against various cancer cell lines, including the human breast cancer cell line MCF-7. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth, is a common metric used to quantify cytotoxicity.

For example, a study on the effect of Populus nigra L. buds extract, which contains flavonoid derivatives, showed a dose-dependent decrease in the viability of MCF-7 tumor cells, with an IC50 value of 66.26 μg/mL. nih.gov While not a direct study on 4,5-dimethylthiophene-2-sulfonamide, it highlights the potential of related heterocyclic compounds against breast cancer cells. Other synthetic derivatives have also shown cytotoxicity against MCF-7 cells, with some inducing apoptosis. nih.gov

Cytotoxicity of a Natural Extract Containing Flavonoid Derivatives Against MCF-7 Cells

| Test Substance | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Populus nigra L. buds extract | MCF-7 | 66.26 | nih.gov |

Elucidation of Molecular Targets and Pathways

There is currently a lack of specific studies elucidating the molecular targets and pathways directly affected by This compound . Investigations into whether this compound interacts with key cellular signaling cascades, such as the Hypoxia-Inducible Factor (HIF) pathway, or if it induces cellular changes through mechanisms like microtubule disruption, have not been reported. The HIF pathway is a critical regulator of cellular response to low oxygen conditions and is a key target in cancer therapy. Similarly, microtubule-disrupting agents are a well-established class of anticancer drugs. However, any potential role of This compound in these processes remains to be determined through future research.

Structure-Activity Relationships for Anticancer Efficacy

The structure-activity relationships (SAR) for the anticancer efficacy of thiophene sulfonamides are an area of active investigation. For instance, studies on related compounds, such as 2,5-Dichlorothiophene-3-sulfonamide, have demonstrated cytotoxic effects against various cancer cell lines. nih.gov These studies suggest that the substitution pattern on the thiophene ring is a critical determinant of biological activity. However, specific SAR studies detailing how the methyl groups at the 4 and 5 positions of the thiophene ring in This compound influence its potential anticancer properties are not available. Elucidating these relationships is crucial for the rational design of more potent and selective anticancer agents based on this scaffold.

Enzyme Inhibition Profiling

The enzyme inhibition profile of This compound is another area that requires significant investigation. While sulfonamides, in general, are well-known for their ability to inhibit various enzymes, specific data for this particular compound is lacking.

Carbonic Anhydrase (CA) Inhibition Studies

Sulfonamides are a cornerstone of carbonic anhydrase (CA) inhibitor design. nih.govnih.gov These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Numerous studies have reported the inhibition of various human carbonic anhydrase isozymes, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII, by a wide range of sulfonamide-based compounds. However, specific inhibitory data (e.g., Kᵢ or IC₅₀ values) for This compound against these key hCA isozymes are not present in the reviewed literature. Such data is essential to understand the compound's potency and selectivity profile.

The inhibitory mechanism of sulfonamides against CAs typically involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) within the enzyme's active site. This interaction is further stabilized by a network of hydrogen bonds with active site residues. While this is the general mechanism, the specific orientation and interactions of an inhibitor are dictated by its unique structural features. Detailed mechanistic studies, such as X-ray crystallography or molecular modeling, that would provide insights into the precise binding mode of This compound within the active site of any CA isozyme have not been published.

The structure-activity relationships for sulfonamide-based CA inhibitors are well-documented for many structural classes. nih.gov These studies guide the design of inhibitors with improved potency and isoform selectivity. For the thiophene sulfonamide series, the nature and position of substituents on the thiophene ring are known to significantly impact inhibitory activity. However, a specific SAR analysis focusing on the contribution of the 4,5-dimethyl substitution pattern to CA inhibition is not available.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The PDE4 family, which specifically hydrolyzes cAMP, is predominantly found in inflammatory and immune cells. nih.govmdpi.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular functions, including the reduction of inflammatory responses. mdpi.comnih.gov This makes PDE4 an attractive target for the development of new anti-inflammatory drugs, particularly for diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov

Thiophene sulfonamide derivatives have been designed and synthesized as potential PDE4 inhibitors. For instance, a novel series of sulfonamides was developed through molecular modification of a known PDE4 inhibitor prototype. nih.gov These compounds were then screened for their ability to inhibit the four isoforms of human PDE4 (PDE4A, PDE4B, PDE4C, and PDE4D). nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against PDE4 Isoforms

| Compound | PDE4A IC₅₀ (µM) | PDE4B IC₅₀ (µM) | PDE4C IC₅₀ (µM) | PDE4D IC₅₀ (µM) |

| Rolipram | 0.12 | 0.35 | 0.21 | 0.08 |

| LASSBio-448 | 1.2 | 2.5 | 1.8 | 0.9 |

This table is illustrative and based on data for related sulfonamide derivatives. Specific data for this compound is not provided in the search results.

DNA Topoisomerase Inhibition (e.g., Topoisomerase IIα)

DNA topoisomerases are essential enzymes that manage the topological state of DNA within the cell. nih.govnih.gov Type II topoisomerases, such as DNA gyrase in bacteria and topoisomerase IIα in humans, function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through before resealing the break. nih.govnih.gov This process is crucial for DNA replication, transcription, and chromosome segregation. nih.gov Consequently, inhibitors of these enzymes are valuable as antimicrobial and anticancer agents. nih.govnih.gov

Some thiophene-based compounds have been investigated as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These inhibitors are often designed to bind to an allosteric site, distinct from the binding site of established antibiotics like fluoroquinolones, offering a potential strategy to overcome existing drug resistance. nih.gov The inhibitory activity is typically assessed through supercoiling assays for DNA gyrase and decatenation assays for topoisomerase IV, with results often reported as IC₅₀ values.

The mechanism of inhibition can involve blocking the ATP binding site or allosterically preventing the conformational changes necessary for hydrolysis. The F-ATP synthase, another enzyme crucial for cellular energy production, has also been a target for inhibitors that modulate ATP hydrolysis. nih.gov While the provided information does not directly link this compound to the modulation of topoisomerase IIα ATP hydrolysis, the general principle of targeting ATP-dependent enzymatic processes is a key strategy in drug design.

Table 2: Topoisomerase Inhibition by a Thiophene-Based Inhibitor

| Enzyme | IC₅₀ (µM) |

| E. coli DNA Gyrase | Low micromolar range |

| E. coli Topoisomerase IV | ~2-fold less active than against DNA gyrase |

This table is based on data for a novel series of biphenyl-based inhibitors inspired by a thiophene-based allosteric inhibitor. nih.gov Specific data for this compound is not provided.

Exploration of Other Relevant Enzyme Targets

The versatility of the sulfonamide functional group allows for its derivatives to interact with a wide range of biological targets. Beyond the enzymes already discussed, research has explored the potential of sulfonamides to inhibit other enzymes with therapeutic relevance.

For example, certain benzene (B151609) sulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA-II) and Dickkopf-1 (Dkk1), proteins that are highly expressed in many cancers. nih.gov These studies have demonstrated the potential for sulfonamides to act as dual inhibitors, targeting multiple pathways involved in disease progression. nih.gov The inhibitory potential is often evaluated through in vitro enzyme assays and supported by computational modeling to understand the binding interactions at the molecular level. nih.gov

The exploration of other enzyme targets for thiophene sulfonamides is an ongoing endeavor in medicinal chemistry, with the aim of identifying new therapeutic opportunities for a variety of diseases.

Q & A

Q. What are the critical steps for synthesizing 4,5-Dimethylthiophene-2-sulfonamide, and how can reproducibility be ensured?

Methodological Answer:

- Synthetic Route : Begin with thiophene sulfonation followed by methylation. Use anhydrous conditions to avoid hydrolysis of intermediates.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) and compare with literature protocols. For example, if yields deviate >10%, re-examine stoichiometry or moisture control .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR to confirm methyl group integration (δ ~2.3 ppm for CH) and sulfonamide protons (δ ~7.1 ppm). -NMR should resolve thiophene ring carbons (δ ~125–140 ppm) .

- IR : Validate sulfonamide functional groups via S=O stretching vibrations (1350–1300 cm) and N–H bending (1650–1600 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 206) and fragmentation patterns to rule out impurities .

Q. What safety protocols are critical when handling sulfonamide derivatives like this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonamide dust or vapors.

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste .

Advanced Research Questions

Q. How can discrepancies in reported 1H^1H1H-NMR data for this compound be resolved?

Methodological Answer:

- Cross-Validation : Compare solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts. For example, sulfonamide protons may appear downfield in DMSO due to hydrogen bonding.

- Purity Analysis : Re-crystallize the compound and repeat NMR under standardized conditions. If signals remain split, investigate tautomeric equilibria or rotational barriers .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization : Use design of experiments (DoE) to identify critical variables (e.g., sulfonation temperature, methylating agent reactivity). For instance, NaH/MeI may outperform other alkylation systems.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance sulfonamide formation efficiency. Monitor reaction progress via in-situ IR .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer:

- Computational Analysis : Perform DFT calculations to map electron density (e.g., Fukui indices) on the thiophene ring. Methyl groups may sterically hinder C-3 positions, directing nucleophiles to C-2.

- Experimental Validation : Conduct competitive reactions with substituted electrophiles (e.g., benzyl bromide vs. aryl halides) to quantify regioselectivity .

Q. What are the challenges in using this compound as a pharmacophore in enzyme inhibition studies?

Methodological Answer:

- Binding Mode Analysis : Perform molecular docking with target enzymes (e.g., carbonic anhydrase) to assess sulfonamide-Zn coordination.

- Bioactivity Validation : Use isothermal titration calorimetry (ITC) to measure binding constants (K) and compare with analogs lacking methyl groups .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

- Replicate Conditions : Prepare saturated solutions in DMSO, ethanol, and toluene under controlled temperatures (25°C ± 1°C). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law.

- Crystal Structure Analysis : Perform X-ray crystallography to identify polymorphs that may alter solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.